molecular formula C18H16Cl2N4O3S B12008161 5-(2,4-dichlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

5-(2,4-dichlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B12008161
M. Wt: 439.3 g/mol
InChI Key: OUFRNEHHDUCJKN-ZVBGSRNCSA-N
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Description

5-(2,4-dichlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of multiple functional groups, such as dichlorophenyl, trimethoxyphenyl, and triazole, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and the triazole intermediate.

    Formation of the Schiff Base: The Schiff base is formed by condensing the triazole intermediate with 2,3,4-trimethoxybenzaldehyde under reflux conditions in the presence of a suitable catalyst.

    Introduction of the Hydrosulfide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the Schiff base, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse reactivity allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features make it a candidate for drug design and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a promising lead compound for drug discovery.

Industry

In the industrial sector, the compound can be used in the development of agrochemicals, such as herbicides or fungicides. Its chemical stability and reactivity make it suitable for various applications in material science, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the Schiff base and trimethoxyphenyl group.

    4-(2,4-dichlorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,2,4-triazole-3-thiol: Similar structure but different substitution pattern on the triazole ring.

Uniqueness

The uniqueness of 5-(2,4-dichlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the Schiff base and trimethoxyphenyl group differentiates it from other triazole derivatives, providing unique opportunities for scientific research and industrial applications.

Properties

Molecular Formula

C18H16Cl2N4O3S

Molecular Weight

439.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H16Cl2N4O3S/c1-25-14-7-4-10(15(26-2)16(14)27-3)9-21-24-17(22-23-18(24)28)12-6-5-11(19)8-13(12)20/h4-9H,1-3H3,(H,23,28)/b21-9+

InChI Key

OUFRNEHHDUCJKN-ZVBGSRNCSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)OC)OC

Origin of Product

United States

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